Benzo[D]isoxazol-6-ylboronic acid
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Overview
Description
Benzo[D]isoxazol-6-ylboronic acid is a boronic acid derivative containing a benzo[d]isoxazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The benzo[d]isoxazole scaffold is known for its biological activities, making it a valuable component in the design of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[D]isoxazol-6-ylboronic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the protection of an amino group with acetic anhydride, followed by a Friedel-Crafts reaction in the presence of a Lewis acid . Subsequent steps may include cyclization and functional group modifications to introduce the boronic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[D]isoxazol-6-ylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of different functional groups at specific positions on the benzo[d]isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction could produce amines.
Scientific Research Applications
Benzo[D]isoxazol-6-ylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzo[D]isoxazol-6-ylboronic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Benzo[D]isoxazol-6-ylboronic acid include other boronic acid derivatives and benzo[d]isoxazole-containing molecules. Examples include:
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Evaluated for anticonvulsant activities.
Fluoroisoxazoles: Synthesized using gold-catalyzed tandem cyclization-fluorination reactions.
Uniqueness
This compound is unique due to its combination of the boronic acid and benzo[d]isoxazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
1,2-benzoxazol-6-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)6-2-1-5-4-9-12-7(5)3-6/h1-4,10-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZPDBYKFYDIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NO2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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